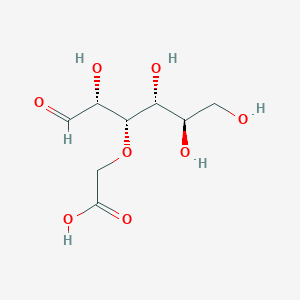
1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9ClN2O3 and its molecular weight is 240.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid is the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . PROTACs, on the other hand, are a class of drugs that work by tagging a protein for degradation .
Mode of Action
This compound acts as a non-cleavable linker in the synthesis of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cancer cells . In the case of PROTACs, it serves as an alkyl chain-based linker, connecting the ligand for an E3 ubiquitin ligase and the ligand for the target protein . This enables the PROTAC to selectively degrade target proteins .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of adcs and protacs . These drugs, in turn, can affect a variety of biochemical pathways depending on the specific target protein they are designed to act upon .
Pharmacokinetics
As a component of adcs and protacs, its pharmacokinetic properties would largely depend on the properties of the overall drug molecule .
Result of Action
The result of the action of this compound is the successful synthesis of ADCs and PROTACs . These drugs can then exert their therapeutic effects, such as targeted killing of cancer cells in the case of ADCs, or selective degradation of target proteins in the case of PROTACs .
Action Environment
The action environment of this compound is typically a laboratory or industrial setting where ADCs and PROTACs are synthesized . The efficacy and stability of the compound, as well as the final drug products, can be influenced by various factors such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including organ damage and alterations in normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . This can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern can influence the compound’s efficacy and toxicity, as it determines the concentration of the compound in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
1-(2-chloropyridine-4-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-3-6(1-2-12-8)9(14)13-4-7(5-13)10(15)16/h1-3,7H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWVSUEBGDDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473966.png)




![N-(piperidin-4-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1473973.png)
![3-Methoxy-8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473974.png)
![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)
![1-[(2-Propynyloxy)methyl]pyrene](/img/structure/B1473984.png)
![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)




